(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester - 481072-37-1

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester

Catalog Number: EVT-385869
CAS Number: 481072-37-1
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methoxymethyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate

Compound Description: Methoxymethyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as compound 2 in the study by a025694d0dd11eb235a72ac3f9d5cb3593774758, is a trans-ferulic acid derivative. It was investigated for its scavenging free-radical and antioxidant activity. The research found that compound 2, alongside other compounds with free phenolic hydroxyls, demonstrated significant scavenging free-radical and antioxidant activity.

(E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid

Compound Description:(E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid, denoted as compound 3 in the research by a025694d0dd11eb235a72ac3f9d5cb3593774758, is a derivative of trans-ferulic acid. It was studied for its scavenging free-radical activity. While it exhibited moderate scavenging free-radical activity, it was not as potent as other compounds with free phenolic hydroxyls.

Methyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate

Compound Description:Methyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, identified as compound 4 in the work by a025694d0dd11eb235a72ac3f9d5cb3593774758, is a derivative of trans-ferulic acid. This compound was investigated for its potential antitumor activity. Results indicated that compound 4 exerted a notable cytotoxic effect, particularly against the K562 cell line.

Benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate

Compound Description:Benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, designated as compound 5 in the research by a025694d0dd11eb235a72ac3f9d5cb3593774758, is another trans-ferulic acid derivative. It was studied for its scavenging free-radical, antioxidant, and antitumor activities. The findings demonstrated that compound 5, possessing a free phenolic hydroxyl, exhibited significant scavenging free-radical and antioxidant activity. Moreover, it showed remarkable inhibition of cell growth in the PC-3 and K562 tumor cell lines.

Benzyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate

Compound Description:Benzyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, referred to as compound 6 in the study by a025694d0dd11eb235a72ac3f9d5cb3593774758, represents a trans-ferulic acid derivative. The research did not specifically investigate its biological or chemical activities.

(E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid

Compound Description:(E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid, identified as compound 7 in the work by a025694d0dd11eb235a72ac3f9d5cb3593774758, is another derivative of trans-ferulic acid. It was investigated for its ability to inhibit lipid peroxidation. The research revealed that compound 7 exhibited moderate inhibition of lipid peroxidation.

Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate

Compound Description: Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate, referred to as compound 1 in the research by 0f5d3570a9cabed334f6eb12548998943930e878, is an enantiomer of a phenylpropionate derivative. It was synthesized via a racemic route involving several steps, including Horner-Wadsworth-Emmons reaction and hydrogenation, followed by chemical resolution using a chiral amine.

Ethyl(Z,E)-2-ethoxy-3-(4-benzyloxyphenyl)propenonate

Compound Description:Ethyl(Z,E)-2-ethoxy-3-(4-benzyloxy phenyl)propenonate, denoted as compound 5 in the study by 0f5d3570a9cabed334f6eb12548998943930e878, is an intermediate compound in the synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate. It is formed through a Horner-Wadsworth-Emmons reaction between 4-benzyloxybenzaldehyd and triethyl phosphonocetate.

Ethyl(R,S)-2-ethoxy-3-(4-hydroxyphenyl)propionate

Compound Description:Ethyl(R,S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, represented as compound 6 in the research by 0f5d3570a9cabed334f6eb12548998943930e878, is another intermediate compound in the synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate. It is a racemic mixture of the R and S enantiomers, obtained by hydrogenating Ethyl(Z,E)-2-ethoxy-3-(4-benzyloxy phenyl)propenonate.

(R,S)-2-ethoxy-3-(4-hydroxyphenyl)propionic acid

Compound Description:(R,S)-2-ethoxy-3-(4-hydroxyphenyl)propionic acid, denoted as compound 7 in the study by 0f5d3570a9cabed334f6eb12548998943930e878, is synthesized by hydrolyzing Ethyl(R,S)-2-ethoxy-3-(4-hydroxyphenyl)propionate under basic conditions. It serves as the key intermediate for the chemical resolution leading to the desired enantiomer.

Relevance:While not directly analogous to (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester, the focus on designing iron chelators with balanced lipophilicity and toxicity in the research by 443706961b2be2a3a2952fc5707bc74c2c02ce7f is relevant. The study emphasized the importance of carefully tailoring the lipophilicity of chelators to enhance iron-clearing efficacy while mitigating toxicity. This principle applies to the design and development of other therapeutic compounds, including (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester.

(S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid

Compound Description:(S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid, also known as (S)-4'-(HO)-DADFT-PE or compound 11 in the research by 443706961b2be2a3a2952fc5707bc74c2c02ce7f, is a less lipophilic, more water-soluble iron chelator designed to overcome the toxicity issues associated with (S)-4'-(CH3O)-DADFT. It exhibited high iron-clearing efficiency in both rodents and primates, with improved tolerability compared to the more lipophilic counterpart.

Relevance:(S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid exemplifies the strategy of modifying the structure of a therapeutic compound to enhance its pharmaceutical properties. In this case, the introduction of the polyether chain reduced lipophilicity and improved water solubility, leading to a less toxic and more tolerable iron chelator. This principle can be applied to the design and optimization of other drugs, including (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester.

(S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid

Compound Description:(S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid, referred to as (S)-4'-(HO)-DADFT or compound 1 in the research by 443706961b2be2a3a2952fc5707bc74c2c02ce7f, is a desferrithiocin analogue. It is mentioned in the context of comparing its tolerability and distribution in rodents with compound 11.

Relevance:(S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid, though not structurally similar to (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester, provides a reference point for comparing the tolerability and distribution of iron chelators. The study highlights that the less lipophilic compound 11 achieved higher concentrations in the liver and significantly lower concentrations in the kidney, suggesting better tolerability and a favorable pharmacokinetic profile.

Properties

CAS Number

481072-37-1

Product Name

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester

IUPAC Name

methyl (2S)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

InChI

InChI=1S/C17H18O4/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16,18H,11-12H2,1H3/t16-/m0/s1

InChI Key

LDEMOWMMKVQUEX-INIZCTEOSA-N

SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.